5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL
Description
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCl is a bicyclic heterocyclic compound featuring a tetrazole ring fused to a partially saturated pyrazine core. The tetrazole group (a five-membered ring with four nitrogen atoms) enhances polarity and metabolic stability, making it a valuable scaffold in medicinal chemistry. Its hydrochloride salt improves solubility and bioavailability, critical for pharmaceutical applications.
Properties
Molecular Formula |
C4H8ClN5 |
|---|---|
Molecular Weight |
161.59 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C4H7N5.ClH/c1-2-9-4(3-5-1)6-7-8-9;/h5H,1-3H2;1H |
InChI Key |
VXIIGGOGTRATJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=N2)CN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperazine derivative with a tetrazole precursor, followed by cyclization to form the fused ring system . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogenation steps to remove protecting groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in large-scale research and industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Core Heterocyclic Modifications
The compound’s uniqueness lies in its tetrazolo[1,5-a]pyrazine framework. Key structural analogs include:
Key Differences :
- Tetrazole vs. Imidazole/Triazole : The tetrazole ring introduces four nitrogen atoms, increasing hydrogen-bonding capacity and acidity compared to imidazole (two nitrogens) or triazole (three nitrogens).
- Fusion Position : 1,5-a fusion in the target compound vs. 1,2-a in imidazo derivatives alters ring strain and electronic properties .
Comparison with Analogous Compounds
Key Insight : Tetrazolo derivatives often require harsh conditions (e.g., Hg(OAc)₂ ), whereas triazolo analogs benefit from milder click chemistry .
Pharmacological and Physicochemical Properties
Physicochemical Properties
Key Trends :
- Tetrazolo derivatives exhibit higher polarity (lower LogP) than triazolo analogs, favoring aqueous solubility.
- Imidazo derivatives show intermediate lipophilicity, balancing membrane permeability and solubility .
Biological Activity
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine hydrochloride (CAS Number: 117039-70-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
- Molecular Formula : C₃H₆N₆·HCl
- Molecular Weight : 126.12 g/mol
- Physical State : Solid
- Solubility : Soluble in methanol
Biological Activity Overview
The biological activity of 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine HCl has been investigated in various studies. The compound's pharmacological effects are primarily attributed to its interaction with nitric oxide synthase (iNOS) and other molecular targets.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| iNOS Inhibition | Demonstrated less inhibitory activity compared to related compounds. |
| Antimicrobial Effects | Potential antimicrobial properties noted in preliminary studies. |
| Cytotoxicity | Evaluated against various cancer cell lines; results pending further study. |
Case Study 1: iNOS Inhibition
A study published in August 2024 examined the biological testing of synthesized derivatives of this compound. The findings indicated that these compounds exhibited significantly lower inducible nitric oxide synthase (iNOS) inhibitory activity compared to previously studied thione derivatives. This suggests a selective profile that may be beneficial in therapeutic applications where modulation of nitric oxide levels is critical .
Case Study 2: Antimicrobial Properties
In another investigation focusing on the antimicrobial potential of various tetrazole derivatives, this compound was found to exhibit moderate activity against certain bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the tetrazole ring could enhance its efficacy .
The mechanism by which this compound exerts its biological effects is still being elucidated. Initial hypotheses suggest that its action may involve:
- Nitric Oxide Pathway Modulation : By interacting with nitric oxide synthase enzymes.
- Cellular Signaling Pathways : Potential interference with pathways involved in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
